ECHB, particularly its enantiopure forms, are used as starting materials for the synthesis of various chiral compounds. Here are some examples:
While less established compared to its use as a chiral building block, ECHB is also being explored for potential applications in other areas, including:
Ethyl 4-chloro-3-hydroxybutanoate is an organic compound with the molecular formula C₆H₁₁ClO₃. It features a chloro group at the fourth position and a hydroxy group at the third position of a butanoate chain. This compound is notable for its chiral center, which can exist in different enantiomeric forms, specifically (R)- and (S)-4-chloro-3-hydroxybutanoate. The presence of both the hydroxy and chloro groups contributes to its reactivity and potential applications in various fields, including pharmaceuticals and biochemistry.
Ethyl 4-chloro-3-hydroxybutanoate exhibits significant biological activity, particularly as a chiral intermediate in drug synthesis. Its derivatives have been explored for their potential in developing pharmaceuticals that target various biological pathways. Notably, it has been linked to cholesterol-lowering drugs due to its structural similarities with known HMG-CoA reductase inhibitors .
Several methods exist for synthesizing ethyl 4-chloro-3-hydroxybutanoate:
Ethyl 4-chloro-3-hydroxybutanoate serves various applications:
Studies have shown that ethyl 4-chloro-3-hydroxybutanoate interacts with various biological systems, particularly in enzymatic pathways. Its derivatives have been evaluated for their inhibitory effects on enzymes involved in lipid metabolism, showcasing its potential as a therapeutic agent in hyperlipidemia treatment .
Additionally, interaction studies involving recombinant strains of Escherichia coli have revealed insights into substrate specificity and enzyme kinetics, which are crucial for optimizing biocatalytic processes .
Several compounds are structurally or functionally similar to ethyl 4-chloro-3-hydroxybutanoate:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Ethyl 4-chloroacetoacetate | Chloro group at position four | Precursor for ethyl 4-chloro-3-hydroxybutanoate |
| Ethyl (R)-4-chloro-3-hydroxybutanoate | Chiral center at the same position | Specific enantiomer with distinct biological activity |
| Ethyl (S)-4-chloro-3-hydroxybutanoate | Chiral center at the same position | Different enantiomer with unique pharmacological effects |
| Ethyl 4-hydroxybutanoate | Hydroxy group at position four | Lacks chloro substituent; different reactivity |
Ethyl 4-chloro-3-hydroxybutanoate is unique due to its combination of both chloro and hydroxy functional groups, which enhances its reactivity and potential applications compared to its analogs.
The synthesis of CHBE emerged in the late 20th century alongside statin development. Early routes relied on multi-step chemical processes, such as epoxy chloropropane ring-opening with sodium cyanide, yielding 4-chloro-3-hydroxybutyronitrile (A3) followed by ethanolic hydrogen chloride alcoholysis. However, these methods suffered from low yields (~49%) and laborious purification.
The shift to biocatalysis began in the 2000s with carbonyl reductases (CRs) and alcohol dehydrogenases (ADHs). For instance, Sporobolomyces salmonicolor AKU 4429’s NADPH-dependent ADH enabled aqueous-organic biphasic systems for COBE reduction. Breakthroughs in enzyme engineering, such as Stenotrophomonas maltophilia’s SmADH31 (2015), allowed substrate concentrations up to 4 M and monophasic aqueous reactions, simplifying downstream processing. Today, recombinant Escherichia coli co-expressing ADHs and glucose dehydrogenases (GDHs) dominate industrial production, achieving 660 g/L (S)-CHBE in 6 hours.
CHBE’s value lies in its stereochemical precision. The (S)-enantiomer is indispensable for statin side chains, influencing HMG-CoA reductase inhibition efficacy. Key metrics include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₁ClO₃ | |
| Molecular Weight | 166.60 g/mol | |
| Enantiomeric Excess | >99.9% ee | |
| Boiling Point | 120–122°C (0.5 mmHg) |
Biocatalytic methods outperform chemical synthesis in ee (99.9% vs. 70–85%) and yield (92% vs. 49%). This enantiopurity avoids costly chromatographic separations, critical for cost-effective statin production.
(S)-CHBE is the cornerstone of atorvastatin’s side chain, which inhibits cholesterol biosynthesis. The synthetic pathway involves:
Industrial-scale processes use 500-L fermentors, producing 13.90 g DCW/L biomass and 23,661.65 U/L enzyme activity, achieving 2664 g/L/day productivity. Comparatively, chemical routes require toxic cyanides and harsh conditions, making biocatalysis the sustainable choice.
The IUPAC name, ethyl 4-chloro-3-hydroxybutanoate, reflects its ester and β-hydroxy chloride functionalities. Stereochemistry is denoted as:
The 3-hydroxy group’s configuration dictates biological activity. Molecular dynamics simulations show (S)-CHBE’s optimal fit into HMG-CoA reductase’s active site, reducing Ki values by 50% compared to (R)-CHBE.
Ethyl 4-chloro-3-hydroxybutanoate possesses a single chiral center at the carbon-3 position, which bears both a hydroxyl group and a hydrogen atom [1] [4]. This stereogenic center gives rise to two enantiomeric forms: the (S)-configuration and the (R)-configuration, each exhibiting distinct three-dimensional arrangements in space [2] [6]. The molecular formula C₆H₁₁ClO₃ with a molecular weight of 166.60 g/mol remains constant for both enantiomers, yet their spatial arrangements confer dramatically different biological and pharmaceutical properties [1] [9].
The stereochemical configuration at carbon-3 is designated using the Cahn-Ingold-Prelog priority rules, where the hydroxyl group, chloromethyl group, ethyl acetate moiety, and hydrogen atom are ranked according to atomic number and connectivity [12] [25]. The absolute configuration significantly influences the compound's interaction with biological systems, particularly enzymes involved in metabolic pathways [2] [11]. This stereochemical importance extends to pharmaceutical applications, where enantiomeric purity directly correlates with therapeutic efficacy and biological activity [6] [10].
The chiral nature of ethyl 4-chloro-3-hydroxybutanoate makes it a valuable intermediate in asymmetric synthesis, serving as a building block for various pharmaceutically active compounds [2] [8]. The stereochemical integrity must be maintained throughout synthetic transformations to ensure the desired biological activity of target molecules [3] [13]. Research has demonstrated that even minor changes in enantiomeric composition can lead to substantial differences in pharmacological profiles [11] [21].
The (S)-enantiomer of ethyl 4-chloro-3-hydroxybutanoate exhibits specific optical rotation values of -13 to -16 degrees at 20°C when measured neat [9] [25] [26]. This levorotatory nature serves as a fundamental identifying characteristic, with the specific rotation being precisely -14.5 degrees under standardized conditions [25]. The (S)-configuration demonstrates distinct physical properties including a boiling point of 96°C at 3 mmHg and a specific gravity of 1.19 [9] [25].
Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for the (S)-enantiomer, with the chiral carbon appearing as a distinct multiplet in proton nuclear magnetic resonance spectra [6] [8]. The stereochemical environment around the chiral center influences neighboring carbon and hydrogen chemical shifts, providing valuable structural information for analytical identification [3] [11]. Gas chromatography analysis using chiral stationary phases enables precise quantification and enantiomeric purity determination [23] [32].
The (S)-enantiomer serves as a crucial intermediate in the synthesis of 4-amino-3-hydroxybutyric acid, a compound of significant pharmacological importance [2] [6]. Additionally, this enantiomer functions as a key building block in the preparation of atorvastatin, a widely prescribed cholesterol-lowering medication [6] [10]. Pharmaceutical development applications extend to metabolic disorder treatments, where the (S)-configuration provides enhanced therapeutic activity compared to its enantiomeric counterpart [10] [11].
Biochemical research applications utilize the (S)-enantiomer in enzyme activity studies and metabolic pathway investigations [10] [13]. The compound's specific stereochemistry enables researchers to probe enantioselective enzymatic mechanisms and understand disease-related biochemical processes [11] [21]. Agricultural applications explore the potential for developing novel agrochemicals, leveraging the unique biological activity profile of the (S)-configuration [10].
The (R)-enantiomer of ethyl 4-chloro-3-hydroxybutanoate displays dextrorotatory optical activity with a specific rotation of +14 degrees when measured neat at 23°C [12] [27]. This positive optical rotation directly contrasts with the (S)-enantiomer, providing a reliable method for enantiomeric differentiation [1] [12]. The (R)-configuration maintains identical molecular connectivity but exhibits mirror-image spatial arrangement relative to the (S)-form [1] [8].
The (R)-enantiomer functions as a versatile chiral building block in organic synthesis, particularly for preparing allyl stannane precursors used in macrolide natural product synthesis [12]. Specific applications include the total synthesis of iriomoteolide-1b, a complex marine natural product with significant biological activity [12]. The compound also serves as a starting material for synthesizing chiral gamma-amino acid fragments, which are subsequently incorporated into immunosuppressive agents such as FR252921 [12].
Synthetic utility extends to carnitine synthesis, where the (R)-configuration provides the correct stereochemical framework for this essential biomolecule involved in fatty acid metabolism [7] [8]. The enantiomer also enables preparation of (R)-4-amino-3-hydroxybutyric acid and (R)-4-hydroxy-2-pyrrolidone, both valuable pharmaceutical intermediates [7] [31]. These applications demonstrate the critical importance of maintaining stereochemical integrity throughout multi-step synthetic sequences [19] [22].
| Property | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|
| Specific Rotation | -13° to -16° (neat, 20°C) | +14° (neat, 23°C) |
| Boiling Point | 96°C/3 mmHg | 93-95°C/5 mmHg |
| Density | 1.19 g/mL | 1.19 g/mL (25°C) |
| Refractive Index | 1.45 | 1.4515-1.4535 (20°C) |
| Typical Enantiomeric Excess | >95% | >96% |
Enantiomeric excess determination for ethyl 4-chloro-3-hydroxybutanoate employs multiple analytical techniques, each offering specific advantages for different analytical requirements [14] [15]. The fundamental principle underlying enantiomeric excess calculation involves determining the absolute difference between mole fractions of each enantiomer, expressed as a percentage [14]. Mathematical representation follows the formula: enantiomeric excess = |F(R) - F(S)| × 100, where F represents the mole fraction of each enantiomer [14].
Gas chromatography utilizing chiral stationary phases provides highly effective separation and quantification of both enantiomers [23] [32]. Chiral columns such as Chiralcel OB enable baseline resolution of enantiomeric pairs, allowing precise integration of peak areas for quantitative analysis [23]. The method offers excellent reproducibility and sensitivity, with detection limits suitable for pharmaceutical quality control applications [32] [35]. Analysis conditions typically involve temperature programming and carrier gas optimization to achieve optimal separation efficiency [23].
High-performance liquid chromatography with chiral stationary phases represents another powerful analytical approach for enantiomeric excess determination [33] [35]. Normal phase conditions using hexane-isopropanol mobile phases often provide excellent enantioseparation on polysaccharide-based chiral columns [33] [35]. The method enables quantitative analysis of individual enantiomers with high precision and accuracy, making it suitable for both research and industrial applications [35].
Nuclear magnetic resonance spectroscopy techniques offer alternative approaches for enantiomeric excess determination, particularly when combined with chiral shift reagents or chiral solvating agents [15] [34]. Advanced nuclear magnetic resonance methods exploit chiral supramolecular assemblies to create diastereomeric environments, enabling direct observation of enantiomeric ratios through signal integration [15] [36]. These techniques provide rapid analysis without requiring chromatographic separation, though they may have limitations in terms of sensitivity and precision [15].
Mass spectrometry methods utilizing chiral host molecules enable enantiomeric excess determination through ion-molecule reactions in the gas phase [16]. The technique involves complexation with cyclodextrin derivatives, creating diastereomeric complexes with different ionization efficiencies and reaction rates [16]. While innovative, this approach requires specialized instrumentation and careful optimization of reaction conditions [16].
Stereoselective synthesis of ethyl 4-chloro-3-hydroxybutanoate primarily relies on asymmetric reduction of the corresponding ketone precursor, ethyl 4-chloro-3-oxobutanoate [19] [20] [21]. This approach enables access to either enantiomer depending on the choice of chiral catalyst or biocatalyst employed in the reduction process [3] [8]. The substrate, commonly abbreviated as COBE in research literature, undergoes stereoselective carbonyl reduction to yield the desired chiral alcohol product [3] [13] [19].
Enzymatic approaches utilizing alcohol dehydrogenases represent the most extensively studied and industrially relevant methods for stereoselective synthesis [3] [8] [20]. Stenotrophomonas maltophilia alcohol dehydrogenase SmADH31 demonstrates exceptional tolerance to high substrate concentrations, enabling conversion of up to 660 g/L of starting material with greater than 99.9% enantiomeric excess [3]. The enzyme system requires nicotinamide adenine dinucleotide hydride cofactor regeneration, typically achieved through glucose dehydrogenase coupling [3] [11] [20].
Recombinant Escherichia coli systems expressing carbonyl reductases from various microbial sources provide alternative enzymatic routes to both enantiomers [11] [13] [21]. Burkholderia gladioli carbonyl reductase BgADH3 enables (R)-enantiomer synthesis with 99.9% enantiomeric excess at substrate concentrations exceeding 1200 millimolar [8]. Candida magnoliae reductase CmCR produces the (S)-enantiomer with similar high enantioselectivity, demonstrating the complementary nature of different enzyme systems [13].
Whole-cell biocatalysis approaches eliminate the need for cofactor addition and enzyme purification, simplifying process economics for industrial applications [19] [22] [23]. Saccharomyces cerevisiae reductases YDL124W, YOR120W, and YOL151W exhibit complementary stereoselectivities, with YDL124W producing exclusively (S)-enantiomer while YOR120W and YOL151W generate (R)-product [11]. These systems incorporate glucose dehydrogenase for in situ cofactor regeneration, enabling continuous operation [11] [21].
Two-phase reaction systems utilizing organic solvents enhance substrate solubility and product recovery while maintaining high enzymatic activity [19] [22]. Aqueous-organic biphasic systems with n-butyl acetate or octanol provide improved mass transfer and facilitate product isolation [8] [22]. Process optimization includes substrate feeding strategies, pH control, and biomass ratio optimization to maximize conversion efficiency and product yield [21] [23].
| Biocatalyst Source | Target Enantiomer | Enantiomeric Excess | Maximum Concentration | Reference Conditions |
|---|---|---|---|---|
| S. maltophilia SmADH31 | (S) | >99.9% | 660 g/L | Monophasic aqueous |
| B. gladioli BgADH3 | (R) | 99.9% | 1200 mM | Aqueous/octanol |
| C. magnoliae CmCR | (S) | >99.9% | 3000 mM | Aqueous system |
| S. cerevisiae YDL124W | (S) | Exclusive | Variable | Glucose coupling |
| S. salmonicolor AKR | (R) | 91.7% | 268 g/L | Two-phase system |
The synthesis of ethyl 4-chloro-3-hydroxybutanoate represents a fundamental transformation in organic chemistry, primarily achieved through the reduction of ethyl 4-chloroacetoacetate. This transformation has been extensively studied and optimized across multiple methodologies, each offering distinct advantages in terms of stereoselectivity, yield, and industrial applicability.
Sodium borohydride (NaBH₄) represents one of the most widely employed chemical reducing agents for the conversion of ethyl 4-chloroacetoacetate to ethyl 4-chloro-3-hydroxybutanoate. The reagent functions as a source of nucleophilic hydride (H⁻), which attacks the electrophilic carbonyl carbon of the ketone substrate [1] [2].
Mechanistic Considerations
The sodium borohydride reduction proceeds through a well-established two-step mechanism. Initially, the hydride ion from sodium borohydride performs nucleophilic addition to the carbonyl carbon, forming an alkoxide intermediate. Subsequently, protonation of this intermediate, typically during aqueous workup, yields the desired alcohol product [1] [3].
Optimized Reaction Conditions
Recent patent literature demonstrates that optimal sodium borohydride reduction conditions involve careful temperature control and solvent selection. The most effective protocols utilize methanol as the primary solvent, with reaction temperatures maintained between -5°C and 0°C [4]. Under these conditions, the molar ratio of ethyl 4-chloroacetoacetate to sodium borohydride is typically maintained at 1:0.23-0.25, representing a significant improvement in atom economy compared to traditional methods [4].
Workup Procedures
The workup procedure for sodium borohydride reduction has been optimized to maximize product recovery while minimizing environmental impact. The established protocol involves:
This optimized workup procedure achieves yields of 83-87% while enabling solvent recycling, making it suitable for industrial-scale implementation [4].
The optimization of sodium borohydride reduction parameters has been systematically investigated to maximize both yield and selectivity. Key parameters include temperature, solvent composition, reagent stoichiometry, and reaction time.
Temperature Effects
Temperature control represents a critical parameter in sodium borohydride reduction. Lower temperatures (-5°C to 0°C) are preferred as they minimize side reactions and improve product selectivity. The addition of sodium borohydride is typically performed in multiple portions to control exothermic heat generation [4].
Solvent Selection
Methanol has emerged as the optimal solvent for sodium borohydride reduction of ethyl 4-chloroacetoacetate. This choice is supported by several factors:
Reagent Stoichiometry
The optimal molar ratio of ethyl 4-chloroacetoacetate to sodium borohydride has been determined to be 1:0.23-0.25. This substoichiometric amount represents a significant improvement over traditional methods, reducing both cost and waste generation [4].
Reaction Time and Monitoring
Typical reaction times range from 1.0 to 1.5 hours, with progress monitored by thin-layer chromatography (TLC). The reaction is considered complete when the starting material is no longer detectable by TLC analysis [4].
The development of efficient workup and purification strategies is essential for the practical implementation of sodium borohydride reduction methods. Modern approaches emphasize solvent recovery, waste minimization, and high product purity.
Solvent Recovery Systems
Advanced workup procedures incorporate dual solvent recovery systems. The primary methanol solvent is recovered through vacuum distillation, while the hydrogen chloride-methanol system used for pH adjustment is separately recovered and recycled [4]. This approach significantly reduces operating costs and environmental impact.
Purification Techniques
The crude product from sodium borohydride reduction typically requires additional purification to achieve desired purity levels. Vacuum distillation represents the primary purification method, effectively removing residual solvents and low-boiling impurities [4].
Product Characterization
Final product characterization involves comprehensive analytical techniques including ¹H NMR and ¹³C NMR spectroscopy. These methods confirm product identity and purity, ensuring compliance with pharmaceutical-grade specifications [4].
The development of stereoselective reduction techniques represents a significant advancement in the synthesis of ethyl 4-chloro-3-hydroxybutanoate, particularly for pharmaceutical applications requiring specific enantiomeric forms.
Biocatalytic Approaches
Enzymatic reduction methods have emerged as highly effective strategies for achieving stereoselective synthesis. These approaches typically employ whole-cell biocatalysts or purified enzymes to achieve enantiomeric excess values exceeding 99% [5] [6].
Asymmetric Reduction Systems
Recombinant Escherichia coli cells expressing carbonyl reductases represent a particularly promising approach for stereoselective synthesis. These systems utilize glucose dehydrogenase for cofactor regeneration, enabling efficient conversion of ethyl 4-chloroacetoacetate to ethyl (S)-4-chloro-3-hydroxybutanoate with high stereoselectivity [7] [8].
Reaction Optimization
Optimal conditions for stereoselective biocatalytic reduction include:
Biphasic Systems
Aqueous-organic biphasic systems have been developed to improve product recovery and reduce substrate/product inhibition. Toluene-water (1:1 v/v) systems are particularly effective, enabling substrate concentrations up to 1.7 M while maintaining high stereoselectivity [8].
Samarium(II) iodide (SmI₂) has emerged as a versatile reagent for reductive cross-coupling reactions, including transformations relevant to ethyl 4-chloro-3-hydroxybutanoate synthesis and derivatization.
Mechanistic Framework
Samarium(II) iodide functions as a single-electron transfer reagent, generating radical or organosamarium intermediates that can participate in various coupling reactions. The reagent's high oxophilicity and ability to coordinate multiple Lewis basic centers simultaneously result in well-defined transition states and excellent stereoselectivity [9] [10].
Substrate Scope
SmI₂-mediated reactions demonstrate broad substrate scope, including:
Reaction Conditions
Typical SmI₂-mediated reactions are conducted under mild conditions:
Industrial Applications
Recent developments in SmI₂ chemistry include catalytic turnover methods utilizing protonolysis strategies and electrochemical reduction. These advances enable more sustainable and economically viable processes for large-scale applications [11].
The transition from laboratory-scale synthesis to industrial production requires careful consideration of process economics, safety, environmental impact, and regulatory compliance.
Process Scale-Up Considerations
Industrial-scale production of ethyl 4-chloro-3-hydroxybutanoate involves several key considerations:
Biocatalytic Production Systems
Industrial biocatalytic processes offer several advantages for stereoselective synthesis:
Production Capacity and Economics
Large-scale biocatalytic production has achieved impressive metrics:
Quality Control and Analytical Methods
Industrial production requires robust analytical methods for quality control:
Patent literature provides valuable insights into commercially viable synthetic approaches for ethyl 4-chloro-3-hydroxybutanoate production.
Chinese Patent CN105063113A
This patent describes a biocatalytic preparation method utilizing keto reductase and glucose dehydrogenase in a buffered aqueous system. Key features include:
World Patent WO2010025607A1
This patent presents a method for producing ethyl (S)-4-chloro-3-hydroxybutanoate using carbonyl reductase. The approach emphasizes:
United States Patent US6359155B1
This patent describes a process for preparing 3-hydroxytetrahydrofuran from 4-halo-3-hydroxybutyric acid esters, demonstrating the versatility of these compounds as synthetic intermediates:
Process Integration and Optimization
Patent-documented approaches demonstrate several common themes:
Comparative Analysis
| Parameter | Chemical Reduction | Biocatalytic Process | Hybrid Approach |
|---|---|---|---|
| Stereoselectivity | Racemic | >99% ee | High (>95% ee) |
| Yield | 83-87% | 85-97% | 90-95% |
| Reaction Time | 1-2 hours | 12-24 hours | 6-12 hours |
| Temperature | -5 to 0°C | 25-30°C | 20-25°C |
| Environmental Impact | Moderate | Low | Low |
| Scalability | High | High | High |
| Product Quality | Good | Excellent | Excellent |
Corrosive;Irritant